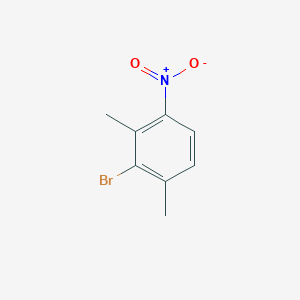

2-Bromo-1,3-dimethyl-4-nitrobenzene

描述

Structure

3D Structure

属性

IUPAC Name |

2-bromo-1,3-dimethyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-5-3-4-7(10(11)12)6(2)8(5)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHZIUZUDLBDCMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)[N+](=O)[O-])C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70496214 | |

| Record name | 2-Bromo-1,3-dimethyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70496214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60956-25-4 | |

| Record name | 2-Bromo-1,3-dimethyl-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60956-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1,3-dimethyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70496214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Transformational Chemistry of 2 Bromo 1,3 Dimethyl 4 Nitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a cornerstone of aromatic chemistry, and 2-Bromo-1,3-dimethyl-4-nitrobenzene is a prime candidate for such reactions. The SNAr mechanism typically proceeds via a two-step addition-elimination pathway, where a nucleophile attacks the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. researchgate.net The subsequent departure of the leaving group, in this case, the bromide ion, restores the aromaticity of the ring.

Influence of Nitro Group on SNAr Reactivity

The presence of a nitro group (—NO₂) is crucial for activating the aromatic ring towards nucleophilic attack. libretexts.org The strong electron-withdrawing nature of the nitro group, through both inductive and resonance effects, deactivates the ring for electrophilic substitution but, conversely, activates it for nucleophilic substitution. libretexts.org This activation is most pronounced when the nitro group is positioned ortho or para to the leaving group, as this allows for the delocalization of the negative charge of the Meisenheimer complex onto the nitro group, thereby stabilizing this key intermediate. libretexts.orgstackexchange.comechemi.com In this compound, the nitro group is para to the bromine atom, a position that significantly enhances the substrate's reactivity in SNAr reactions. stackexchange.comechemi.com The formation of the carbanion intermediate is often the rate-determining step in these reactions. stackexchange.comechemi.com

Displacement of Bromine by Various Nucleophiles

The bromine atom in this compound serves as a good leaving group in SNAr reactions. A wide array of nucleophiles can be employed to displace the bromide, leading to a diverse range of substituted products. Common nucleophiles include alkoxides, phenoxides, amines, and thiols. For instance, reaction with sodium methoxide (B1231860) would yield 2-methoxy-1,3-dimethyl-4-nitrobenzene, while reaction with aniline (B41778) would produce N-(2,6-dimethyl-4-nitrophenyl)aniline.

The choice of nucleophile, solvent, and reaction conditions can significantly influence the outcome and efficiency of the substitution. For example, the reaction of 2,4-dinitrochlorobenzene with hydrazine (B178648) in various solvents like methanol, acetonitrile, and dimethyl sulfoxide (B87167) proceeds via an uncatalyzed substitution where the formation of the zwitterionic intermediate is the rate-determining step. researchgate.net

Regioselectivity in SNAr Reactions: Theoretical and Experimental Analysis

While the primary site of nucleophilic attack in this compound is the carbon atom bearing the bromine, the possibility of attack at other positions must be considered, particularly from a theoretical standpoint. Quantum chemistry methods are valuable tools for predicting and explaining the regioselectivity of SNAr reactions. researchgate.net These calculations often focus on the relative stabilities of the isomeric σ-complex intermediates that would be formed from attack at different positions. researchgate.net

In halogenated nitrobenzenes, the nitro group activates the ortho and para positions towards nucleophilic attack. semanticscholar.org While substitution of the halogen is the most common outcome, instances of nucleophilic substitution of hydrogen (SNAr-H) at activated positions have been reported. semanticscholar.orgnih.gov However, in the case of this compound, the combination of the activating nitro group para to the bromine and the steric hindrance from the two ortho methyl groups strongly favors the displacement of the bromine atom.

Reduction Chemistry of the Nitro Group

The nitro group in this compound is not only an activating group for SNAr reactions but also a versatile functional group that can be readily transformed into an amino group. This reduction is a fundamental transformation in organic synthesis, providing access to anilines which are key precursors for a wide range of pharmaceuticals, dyes, and other fine chemicals.

Catalytic Hydrogenation to Amino Derivatives

Catalytic hydrogenation is a widely used and efficient method for the reduction of nitroarenes. This process typically involves the use of a metal catalyst, such as palladium, platinum, or nickel, and a source of hydrogen. For this compound, catalytic hydrogenation would yield 3,5-dimethyl-2-bromoaniline.

| Reactant | Product | Catalyst | Hydrogen Source |

|---|---|---|---|

| This compound | 3,5-Dimethyl-2-bromoaniline | Pd/C, Pt/C, or Raney Ni | H₂ gas |

Selective Reduction Methods and Catalysts for Halogenated Nitroaromatics

A significant challenge in the reduction of halogenated nitroaromatics is the potential for hydrodehalogenation, where the halogen atom is also replaced by a hydrogen atom. The development of selective reduction methods that can reduce the nitro group while leaving the halogen intact is of great importance.

Various catalytic systems have been developed to achieve this selectivity. For instance, palladium on carbon (Pd/C) with hydrazine hydrate (B1144303) has been shown to be an effective system for the selective reduction of halogenated nitroarenes. nih.gov The reaction conditions, such as temperature and whether the reaction is performed in a sealed or open vessel, can influence the selectivity. nih.gov In some cases, platinum on carbon (Pt/C) with a hydrogen transfer source like 1,4-cyclohexadiene (B1204751) has been found to be effective in reducing nitro groups with minimal dehalogenation. researchgate.net

The choice of catalyst and reaction conditions is critical to achieving the desired chemoselectivity. For example, with 1-bromo-4-(tert-butyl)-2-nitrobenzene, using 10% Pd/C and hydrazine in a sealed tube led to complete reduction to 3-(tert-butyl)aniline, while open reflux heating yielded the desired 2-bromo-5-(tert-butyl)aniline. nih.gov

| Substrate | Catalyst System | Product | Key Feature |

|---|---|---|---|

| Halogenated Nitroarenes | Pd/C, Hydrazine Hydrate | Halogenated Anilines | Selectivity can be controlled by reaction conditions. nih.gov |

| Halogenated Nitroarenes | Pt/C, 1,4-cyclohexadiene | Halogenated Anilines | Little to no dehalogenation. researchgate.net |

Reductive Cross-Coupling Reactions of Nitroarenes

The nitro group of this compound is a key functional group that can participate in reductive cross-coupling reactions. These reactions are powerful tools in organic synthesis as they allow for the direct formation of new bonds by utilizing the nitroarene as a coupling partner, often avoiding the need for pre-functionalization to an amine. acs.org

Recent advancements have highlighted several methods for the reductive coupling of nitroarenes. acs.orgrsc.orgrsc.org For instance, photo-mediated hydrogen atom transfer catalysis can facilitate a direct reductive amidation between nitroarenes and aldehydes, offering a pathway to amides under mild conditions without the use of metallic reductants. rsc.org Another approach involves copper hydride (CuH)-catalyzed reductive coupling of nitroarenes with phosphine (B1218219) oxides to produce phosphamides. acs.org This method has shown good functional group tolerance, including for bromo-substituted nitroarenes. acs.org

Furthermore, heterogeneous cobalt catalysis has been explored for reduction-specified coupling reactions of nitroarenes, enabling the synthesis of diverse N-containing molecules through tandem reactions. nih.gov These methods showcase the potential of using the nitro group as a handle for complex molecule synthesis. While these general methodologies for nitroarenes are established, specific examples detailing the reductive cross-coupling of this compound itself are less commonly documented in broad literature. However, the principles of these reactions are applicable. For example, a hypothetical reductive coupling could involve the transformation of the nitro group to a nitroso intermediate, which then participates in a nucleophilic addition or coupling process. acs.org

| Reaction Type | Reagents/Catalysts | Product Type | Key Features |

| Reductive Amidation | Aldehydes, Photo-catalyst | Amides | Avoids metallic reductants, tolerates sensitive functional groups. rsc.org |

| Reductive C-N Coupling | Light-mediated, optional MoO3 nanosheets | Aromatic Amines | Green synthesis, can be catalyst-free, broad substrate scope. rsc.org |

| Reductive Phosphamidation | Phosphine Oxides, CuH-catalyst | Phosphamides | Good functional group tolerance, including halogens. acs.org |

| Tandem Reductive Coupling | Heterogeneous Cobalt Catalyst | N-containing molecules | Allows for novel tandem reactions and synthesis of complex structures. nih.gov |

Reactions Involving the Bromine Substituent

The bromine atom on the aromatic ring is a versatile handle for a wide array of transformations, most notably for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for creating C-C bonds. libretexts.org The bromine atom in this compound serves as an excellent electrophilic partner in these transformations.

The Suzuki reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org This reaction is widely used to form biaryl compounds. For instance, the coupling of 1-bromo-4-nitrobenzene (B128438) with phenylboronic acid is a well-established transformation, and similar reactivity would be expected for this compound. orgsyn.orgresearchgate.net The general catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction typically proceeds with high trans selectivity. organic-chemistry.org The reaction of 1-bromo-4-nitrobenzene with styrene (B11656) is a known example of a Heck reaction, indicating that this compound would be a suitable substrate. researchgate.netrsc.org The mechanism involves oxidative addition of the aryl bromide to Pd(0), migratory insertion of the alkene into the palladium-carbon bond, followed by β-hydride elimination to release the product and subsequent reductive elimination to regenerate the catalyst. libretexts.org

The Sonogashira reaction is used to form a carbon-carbon bond between an aryl halide and a terminal alkyne, employing a palladium catalyst, a copper(I) co-catalyst, and a base. libretexts.orgwikipedia.orgorganic-chemistry.org This reaction is a reliable method for the synthesis of arylalkynes. libretexts.org The coupling of 4-nitrobromobenzene with various terminal acetylenes has been demonstrated, suggesting the feasibility of this reaction with this compound. researchgate.net The catalytic cycle involves two interconnected cycles: a palladium cycle similar to other cross-coupling reactions and a copper cycle that generates a copper acetylide intermediate, which then participates in the transmetalation step with the palladium complex. wikipedia.org Copper-free Sonogashira protocols have also been developed. nih.gov

| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki | Organoboron (e.g., Phenylboronic acid) | Pd catalyst (e.g., Pd(PPh3)4), Base | Biaryl |

| Heck | Alkene (e.g., Styrene) | Pd catalyst (e.g., Pd(OAc)2), Base | Substituted Alkene |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Arylalkyne |

The bromine atom of this compound can be exchanged with a metal, such as magnesium or lithium, to form highly reactive organometallic reagents.

Grignard Reagent Formation: The reaction of an aryl bromide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), yields an organomagnesium halide, known as a Grignard reagent. adichemistry.comshaalaa.com This process involves the oxidative insertion of magnesium into the carbon-bromine bond. adichemistry.com The resulting Grignard reagent, (2,6-dimethyl-4-nitrophenyl)magnesium bromide, would be a potent nucleophile, capable of reacting with a wide range of electrophiles like aldehydes, ketones, esters, and carbon dioxide. youtube.comyoutube.com However, the presence of the nitro group, which is also reducible, can complicate this reaction, potentially requiring low temperatures and highly activated magnesium (Rieke magnesium) to achieve chemoselectivity. cmu.edu

Organolithium Reagent Formation: Lithium-halogen exchange provides another route to a potent organometallic intermediate. This reaction is typically performed at very low temperatures (e.g., -78 °C or lower) by treating the aryl bromide with an alkyllithium reagent, such as n-butyllithium or t-butyllithium. byu.eduharvard.edutcnj.edu The exchange is generally very fast and can be more chemoselective than Grignard formation, especially in the presence of sensitive functional groups. tcnj.eduresearchgate.net The resulting aryllithium species, 1-lithio-2,6-dimethyl-4-nitrobenzene, is a powerful nucleophile and base. The low temperatures are crucial to prevent side reactions, such as attack of the organolithium reagent on the nitro group. tcnj.edu

The bromine atom can be displaced by nucleophiles in nucleophilic aromatic substitution (SNAr) reactions. The reactivity of the aryl bromide towards SNAr is significantly enhanced by the presence of the strongly electron-withdrawing nitro group at the para position. echemi.com This group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby lowering the activation energy. echemi.com

Amination: A common example of this reaction is amination, where the bromine is replaced by an amino group. This can be achieved by heating the aryl bromide with ammonia (B1221849) or an amine, often in the presence of a catalyst. Palladium-catalyzed C-N cross-coupling reactions (Buchwald-Hartwig amination) have become a more general and milder method for aryl amination, applicable to a wide range of amines and aryl halides. nih.gov Direct C-H amination of nitroarenes has also been explored as an alternative strategy. researchgate.net

Other Nucleophilic Substitutions: Other nucleophiles, such as alkoxides (e.g., sodium ethoxide) or hydroxides, can also displace the bromide. The reaction of 2-bromo-1-chloro-4-nitrobenzene with sodium ethoxide demonstrates that the position of the leaving group relative to the activating nitro group is critical. stackexchange.com In the case of this compound, the bromine is ortho to one methyl group and meta to the other, but importantly, it is ortho to the powerfully activating nitro group, which would facilitate nucleophilic attack at the carbon bearing the bromine.

Reactions at Alkyl (Methyl) Substituents

The methyl groups attached to the benzene (B151609) ring can also undergo chemical transformations, particularly at the benzylic position.

The hydrogen atoms on the methyl groups are at the benzylic position and can be replaced by halogens via free-radical halogenation. This reaction is typically initiated by UV light or a radical initiator (like AIBN) and uses reagents such as N-bromosuccinimide (NBS) for bromination or N-chlorosuccinimide (NCS) for chlorination. This would lead to the formation of 2-(bromomethyl)-1,3-dimethyl-4-nitrobenzene or 2-bromo-1-(bromomethyl)-3-methyl-4-nitrobenzene and potentially further halogenated products, depending on the reaction conditions. These benzylic halides are themselves valuable synthetic intermediates, readily participating in nucleophilic substitution and elimination reactions.

Oxidation Reactions

The oxidation of the methyl groups of this compound represents a potential pathway to functionalized derivatives, such as the corresponding carboxylic acids or aldehydes. In general, alkyl side chains on an aromatic ring can be oxidized to carboxylic acids using strong oxidizing agents, provided the benzylic carbon has at least one hydrogen atom. libretexts.org

Common oxidizing agents for this type of transformation include potassium permanganate (B83412) (KMnO₄) and chromic acid (generated from CrO₃ in the presence of sulfuric acid, also known as Jones reagent). libretexts.org The reaction typically involves heating the substrate with the oxidizing agent in an appropriate solvent. For instance, the oxidation of toluene (B28343) to benzoic acid is a classic example of this reaction. libretexts.org

For this compound, the two methyl groups are susceptible to oxidation. Depending on the reaction conditions (e.g., stoichiometry of the oxidizing agent, temperature, and reaction time), it is conceivable that either one or both methyl groups could be oxidized. The selective oxidation of one methyl group over the other would be challenging due to their similar electronic environments.

Hypothetical Oxidation Products:

| Starting Material | Oxidizing Agent | Potential Product(s) |

| This compound | KMnO₄ or CrO₃/H₂SO₄ | 2-Bromo-3-methyl-4-nitrobenzoic acid |

| 2-Bromo-1,3-benzenedicarboxylic acid, 4-nitro- |

It is important to note that no specific studies detailing the oxidation of this compound were identified in the performed searches. The outcomes described are based on the established reactivity of analogous alkyl-substituted aromatic compounds.

Diels-Alder Reactions and Other Cycloadditions (if applicable to specific derivatives)

The Diels-Alder reaction is a powerful [4+2] cycloaddition that typically involves a conjugated diene and a dienophile, which is an alkene or alkyne. aklectures.com For an aromatic compound to act as a diene, it must overcome its inherent aromatic stability. While some aromatic systems can participate in Diels-Alder reactions, benzene itself is generally unreactive under normal conditions due to its high delocalization energy. aklectures.com

The benzene ring of this compound is not a conjugated diene in the classical sense required for a standard Diels-Alder reaction. Furthermore, the presence of substituents does not create a suitable diene system within the aromatic ring. Therefore, it is highly unlikely that this compound itself would function as the diene component in a Diels-Alder reaction.

Theoretically, derivatives of this compound could be synthesized to contain a diene or a dienophile moiety, which could then participate in cycloaddition reactions. For example, if one of the methyl groups were functionalized to an alkene, this derivative could potentially act as a dienophile. However, no such derivatives or their participation in Diels-Alder or other cycloaddition reactions have been reported in the surveyed literature.

Other types of cycloadditions, such as [3+2] dipolar cycloadditions, often involve species like nitrones or azides reacting with alkenes or alkynes. wikipedia.orgorganicreactions.org While nitro-containing compounds can be precursors to such reactive intermediates, there is no specific information available on such transformations starting from this compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy: FT-IR and FT-Raman Analysis

Vibrational spectroscopy provides a powerful non-destructive method for investigating the molecular structure of 2-Bromo-1,3-dimethyl-4-nitrobenzene. By analyzing the absorption (FT-IR) and scattering (FT-Raman) of infrared radiation, the fundamental vibrational frequencies of the molecule can be identified and assigned to specific bond stretches, bends, and torsions.

The vibrational spectra of substituted benzenes are complex due to the coupling of various vibrational modes. However, characteristic frequency regions for specific functional groups allow for the assignment of fundamental vibrational frequencies. For nitrobenzene (B124822) derivatives, the asymmetric and symmetric stretching vibrations of the NO₂ group are typically observed in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. researchgate.net In a related compound, 1-bromo-4-nitrobenzene (B128438), these bands have been experimentally observed and calculated. researchgate.netirjet.net The C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹. The C-C stretching vibrations within the benzene (B151609) ring usually appear in the 1400-1610 cm⁻¹ region. tum.de The C-Br stretching frequency is typically found at lower wavenumbers.

Table 1: Tentative Assignment of a selection of Fundamental Vibrational Frequencies for a Substituted Nitrobenzene

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C-H Aromatic Stretching | > 3000 |

| C-H Methyl Stretching | 2850 - 3000 |

| NO₂ Asymmetric Stretching | 1500 - 1570 researchgate.net |

| C=C Aromatic Stretching | 1400 - 1610 tum.de |

| NO₂ Symmetric Stretching | 1300 - 1370 researchgate.net |

| C-H In-plane Bending | 1000 - 1300 scirp.org |

| C-N Stretching | ~1100 researchgate.net |

| C-H Out-of-plane Bending | 700 - 900 tum.de |

| C-Br Stretching | < 700 |

This table provides a general guide to expected frequency ranges for the functional groups present in this compound, based on data from related compounds.

The planarity of the benzene ring and the orientation of the substituent groups influence the vibrational spectra. For this compound, the molecule belongs to the C₁ point group symmetry. irjet.net The positions and intensities of the out-of-plane C-H bending modes are particularly sensitive to the substitution pattern on the benzene ring. tum.de The internal rotation of the methyl groups and the nitro group relative to the benzene ring can also lead to subtle changes in the spectra. Computational methods, such as Density Functional Theory (DFT), are often employed to calculate the optimized geometry and predict the vibrational frequencies, which aids in the interpretation of the experimental spectra. researchgate.netnih.gov

The electronic and steric effects of the bromo, dimethyl, and nitro substituents significantly impact the vibrational frequencies of the benzene ring. nih.govnih.gov The electron-withdrawing nature of the nitro group and the bromine atom can alter the bond strengths and force constants of the adjacent C-C bonds, leading to shifts in their stretching frequencies. libretexts.org The methyl groups, being electron-donating, also contribute to changes in the electronic distribution within the ring. libretexts.org The mass and steric bulk of the substituents also play a role in the vibrational coupling and the resulting frequencies. For instance, the C-Br stretching vibration is expected at a low frequency due to the heavy mass of the bromine atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular structure can be constructed.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons and the protons of the two methyl groups. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The electron-withdrawing nitro group will deshield nearby protons, causing them to resonate at a higher chemical shift (downfield). chegg.com Conversely, the electron-donating methyl groups will cause a slight shielding effect (upfield shift). The bromine atom also exerts an influence on the chemical shifts of adjacent protons. The integration of the peak areas will correspond to the number of protons in each unique chemical environment.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will give rise to a separate signal. The chemical shifts of the carbon atoms are also affected by the substituents. The carbon atom attached to the nitro group is expected to be significantly deshielded, appearing at a high chemical shift. researchgate.net The carbons bonded to the bromine and methyl groups will also exhibit characteristic chemical shifts. docbrown.info

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted Chemical Shift (ppm) | Multiplicity (for ¹H) |

| Aromatic H | 7.0 - 8.5 | Singlet, Doublet |

| Methyl H | 2.0 - 2.5 | Singlet |

| Aromatic C (substituted) | 120 - 155 | |

| Aromatic C (unsubstituted) | 120 - 140 | |

| Methyl C | 15 - 25 |

This table provides estimated chemical shift ranges based on general principles and data for similar compounds. Actual values may vary.

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other. longdom.org In this compound, COSY would show correlations between adjacent aromatic protons, helping to confirm their relative positions on the ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. columbia.edu This allows for the direct assignment of each protonated carbon in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu This is particularly useful for identifying the connectivity between the methyl groups and the aromatic ring, as well as the positions of the non-protonated (quaternary) carbons, such as those bonded to the bromo and nitro groups. youtube.com By analyzing the HMBC correlations, the complete substitution pattern on the benzene ring can be definitively established.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transitions and Absorption Maxima

Specific data on the electronic transitions and UV-Vis absorption maxima for this compound are not available in the searched resources.

Solvent Effects on UV-Vis Spectra

Information regarding the effects of different solvents on the UV-Vis spectrum of this compound could not be located.

Mass Spectrometry (MS) Techniques

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

The exact mass of this compound as determined by High-Resolution Mass Spectrometry (HRMS) is not documented in the available literature.

Fragmentation Patterns and Structural Information

Detailed information on the mass spectrometry fragmentation patterns of this compound, which is crucial for its structural elucidation, is not available.

LC-MS and GC-MS for Purity and Impurity Profiling

No studies detailing the use of Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) for the purity and impurity profiling of this compound were found.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT has become a standard method for investigating the electronic structure of many-body systems, including molecules. It is employed to predict a wide array of properties by calculating the electron density of a system.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. For 2-bromo-1,3-dimethyl-4-nitrobenzene, DFT calculations, often using a basis set like B3LYP/6-311++G(d,p), are used to determine the optimized bond lengths, bond angles, and dihedral angles. These calculations would reveal the spatial orientation of the nitro group relative to the benzene (B151609) ring and the positions of the bromine atom and two methyl groups, accounting for any steric hindrance or electronic repulsion between them.

A representative data table would be structured as follows, though specific values for this compound are not available in the cited literature.

Table 1: Optimized Geometrical Parameters (Bond Lengths and Bond Angles) for this compound

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C1-C2 | data | C6-C1-C2 | data |

| C1-Br | data | C1-C2-C3 | data |

| C3-N1 | data | C2-C3-C4 | data |

| N1-O1 | data | C3-C4-C5 | data |

| N1-O2 | data | C4-C5-C6 | data |

| C4-C(H3) | data | C1-C6-C5 | data |

| C6-C(H3) | data | C2-C3-N1 | data |

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations identify the fundamental vibrational modes, which can be described as stretching, bending, wagging, and torsional motions of the atoms. For substituted nitrobenzenes, characteristic frequencies include the symmetric and asymmetric stretching vibrations of the NO2 group, typically observed in the ranges of 1300-1370 cm⁻¹ and 1500-1570 cm⁻¹, respectively researchgate.net. The calculated frequencies are often scaled to correct for anharmonicity and limitations in the computational method, allowing for a more accurate comparison with experimental spectra recorded using techniques like Fourier-transform infrared (FTIR) and FT-Raman spectroscopy researchgate.net.

A comparative data table would look like this:

Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹) for this compound

| Experimental Frequency | Calculated Frequency | Assignment (Potential Energy Distribution) |

|---|---|---|

| data | data | NO₂ asymmetric stretching |

| data | data | NO₂ symmetric stretching |

| data | data | C-Br stretching |

| data | data | C-N stretching |

| data | data | CH₃ stretching |

| data | data | Aromatic C-H stretching |

Table 3: Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | data |

| E(LUMO) | data |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the charge distribution within a molecule and describes the electronic interactions between orbitals. It calculates the charges on each atom, offering insight into the molecule's polarity and reactive sites. Furthermore, NBO analysis can identify and quantify hyperconjugative interactions, which are stabilizing effects resulting from the delocalization of electrons from a filled bonding orbital to an adjacent empty anti-bonding orbital. For this compound, this analysis would reveal the charge distribution across the aromatic system as influenced by the electron-donating methyl groups and the electron-withdrawing nitro and bromo groups.

Table 4: NBO Atomic Charges for this compound

| Atom | Charge (e) |

|---|---|

| C1 | data |

| C2 | data |

| C3 | data |

| C4 | data |

| C5 | data |

| C6 | data |

| Br | data |

| N | data |

| O(1) | data |

| O(2) | data |

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to predict the reactive behavior of a molecule towards electrophilic and nucleophilic attacks. The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. In substituted nitrobenzenes, the most negative potential is typically located around the oxygen atoms of the nitro group, indicating a high electron density in this area researchgate.net. The MEP map for this compound would illustrate how the various substituents collectively shape the electrostatic landscape of the molecule.

Quantum Chemical Descriptors and Reactivity Prediction

Beyond the HOMO-LUMO gap, a range of quantum chemical descriptors can be calculated to predict the global reactivity of a molecule. These descriptors are derived from the electronic structure and provide quantitative measures of different aspects of reactivity. Key descriptors include:

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is related to the HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires an additional electronic charge from the environment.

These descriptors are valuable in Quantitative Structure-Activity Relationship (QSAR) studies, which aim to correlate the chemical structure of compounds with their biological activity or toxicity. For nitroaromatic compounds, these parameters are used to predict their reactivity and potential environmental impact.

Ionization Energy, Electron Affinity, Chemical Potential, Hardness, and Electrophilicity Index

Ionization Energy (I): This is the minimum energy required to remove an electron from a molecule in its gaseous state. For substituted benzenes, electron-donating groups (like the two methyl groups) tend to lower the ionization potential, while electron-withdrawing groups (the nitro and bromo groups) increase it. cmu.edu In a computational study of para-substituted nitrobenzenes, it was found that as the electron-donating character of the substituent increases, the ionization energy also tends to increase. nih.gov

Electron Affinity (A): This is the energy released when an electron is added to a neutral molecule in its gaseous state. The presence of the strongly electron-withdrawing nitro group confers a high electron affinity upon nitrobenzene (B124822) derivatives. cdnsciencepub.comacs.org This property is central to their chemical behavior and toxicity.

Electronic Chemical Potential (μ): A measure of the escaping tendency of an electron from a system, it is related to the negative of electronegativity. It can be approximated as the average of the ionization energy and electron affinity: μ ≈ -(I + A) / 2 .

Chemical Hardness (η): This property measures the resistance of a molecule to a change in its electron distribution. Hard molecules have a large energy gap between their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). It can be approximated as half the difference between the ionization energy and electron affinity: η ≈ (I - A) / 2 .

Global Electrophilicity Index (ω): This index quantifies the propensity of a species to accept electrons. It is a measure of the stabilization in energy when the system acquires additional electronic charge from the environment. The index is defined as: ω = μ² / 2η . Molecules with high electrophilicity are effective at accepting electrons. The nitro group significantly increases the electrophilicity of the benzene ring.

The expected influence of the substituents on this compound is summarized in the table below.

| Property | Definition | Expected Influence of Substituents (-CH₃, -Br, -NO₂) |

| Ionization Energy (I) | Energy to remove an electron. | The electron-withdrawing nitro and bromo groups increase I, while the electron-donating methyl groups decrease it. The net effect depends on the balance of these opposing influences. |

| Electron Affinity (A) | Energy released when adding an electron. | The strongly electron-withdrawing nitro group dominates, leading to a relatively high electron affinity. |

| Chemical Potential (μ) | Tendency of an electron to escape. | The presence of highly electronegative groups (nitro, bromo) results in a more negative chemical potential, indicating a lower escaping tendency. |

| Chemical Hardness (η) | Resistance to change in electron distribution. | The combination of donor and acceptor groups can affect the HOMO-LUMO gap. A precise prediction without calculation is difficult. |

| Electrophilicity Index (ω) | Propensity to accept electrons. | The powerful nitro group makes the molecule a strong electrophile, resulting in a high electrophilicity index. |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that aim to correlate the chemical structure of compounds with their biological activity or other properties. byjus.com These models are crucial in computational toxicology and drug discovery for predicting the effects of new or untested chemicals.

For the class of nitrobenzene compounds, QSAR studies have been successfully employed to predict their toxicity. For instance, a study on the acute toxicity of 45 nitrobenzene derivatives against the protozoan Tetrahymena pyriformis developed a highly significant model using multiple linear regression. nih.gov The model, which used five molecular descriptors, demonstrated a strong correlation between the compounds' structural features and their toxicity (R² = 0.963). nih.gov Such studies typically involve calculating a variety of molecular descriptors (e.g., electronic, topological, steric) and finding a mathematical equation that best links a selection of these descriptors to the observed activity. nih.gov

Although no QSAR study explicitly detailing the biological activity of this compound was found, its structural alerts (a halogenated nitroaromatic system) suggest it would be a relevant candidate for inclusion in such predictive toxicological models. The combination of lipophilic (bromo, methyl) and strongly polar/electron-withdrawing (nitro) groups would be key descriptors in determining its predicted activity.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com These simulations provide detailed information on the conformational dynamics, interactions, and thermodynamic properties of a system.

No MD simulations specifically featuring this compound have been identified in the literature. However, MD simulations are a powerful tool for investigating nitroaromatic compounds in various contexts. For example, an MD simulation of nitrobenzene dioxygenase, an enzyme involved in the biodegradation of nitroaromatics, was used to understand the structure and dynamics of the enzyme with nitrobenzene in its active site. acs.org The simulation provided insights into key hydrogen-bonding interactions and the role of specific amino acid residues in positioning the substrate for oxidation. acs.org

Similarly, reactive MD simulations, which use force fields capable of modeling chemical bond formation and breaking, are employed to study the degradation mechanisms of organic compounds, including those under oxidative stress. mdpi.comnih.gov An MD simulation of this compound could, therefore, be applied to investigate its interactions with biological macromolecules like enzymes or DNA, or to model its potential degradation pathways in different environments.

Solvent Effects on Electronic Properties and Reactivity

The solvent in which a molecule is dissolved can significantly influence its electronic properties and chemical reactivity. This phenomenon, known as solvatochromism, describes the change in the position, intensity, and shape of a substance's UV-Visible absorption bands when measured in different solvents. wikipedia.orgnih.gov

This compound, with its polar nitro group, is expected to exhibit significant solvent effects. Polar solvents can stabilize the ground state and the excited state of a molecule differently. For nitroaromatic compounds, which often have a more polar excited state than ground state, increasing the solvent polarity typically leads to a bathochromic (red) shift in the absorption spectrum. This is because the polar solvent provides greater stabilization to the more polar excited state, thus lowering the energy gap for the electronic transition.

While specific solvatochromic data for this compound is not available, the principles are well-established. Nitrobenzene itself is sometimes used as a solvent in chemical reactions, such as the Friedel-Crafts reaction, partly due to its high dielectric constant and ability to dissolve reactants like aluminum chloride. quora.com The reactivity of related compounds has also been shown to be highly dependent on the solvent. For example, the radical anion of 1-bromo-4-nitrobenzene (B128438) shows markedly different reactivity in an ionic liquid compared to conventional non-aqueous solvents, demonstrating that the solvent environment can promote or alter reaction mechanisms. [5 from the first search] Therefore, the choice of solvent would be a critical parameter in any reaction involving this compound, influencing reaction rates and potentially the distribution of products.

Applications in Advanced Materials and Medicinal Chemistry

Role as a Synthetic Intermediate

The strategic placement of the bromo and nitro functional groups on the 1,3-dimethylbenzene scaffold makes 2-Bromo-1,3-dimethyl-4-nitrobenzene a versatile intermediate in organic synthesis. These groups can be selectively targeted and transformed, allowing for the construction of more intricate molecular architectures.

Building Block for Complex Organic Molecules

The bromine atom in this compound is a key feature, enabling its participation in various cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For instance, aryl halides are significant precursors in Suzuki-Miyaura coupling reactions, which are widely utilized to create new C-C bonds. researchgate.net This reactivity allows for the introduction of diverse substituents onto the benzene (B151609) ring, paving the way for the synthesis of highly functionalized and complex molecules. The nitro group, being strongly electron-withdrawing, activates the aromatic ring for certain reactions and can itself be a precursor to other functional groups, such as amines, which are prevalent in many biologically active compounds. sci-hub.se

Precursor for Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

The structural motifs present in this compound are relevant to the field of medicinal chemistry. The bromo and nitro functionalities are common in various bioactive molecules. For example, brominated heterocycles exhibit a range of biological activities and are valuable intermediates in the synthesis of pharmaceuticals. researchgate.net The nitro group is also a known pharmacophore and is present in several antimicrobial drugs. nih.gov The ability to modify these groups allows for the synthesis of a library of compounds that can be screened for potential therapeutic activity. The core structure can be elaborated to produce complex molecules that may interact with biological targets, making it a valuable starting material for the development of new drug candidates.

Synthesis of Dyes and Agrochemicals

The chemical reactivity of this compound also lends itself to the synthesis of dyes and agrochemicals. Aryl halides are widely used in the preparation of these commercially important products. researchgate.net The chromophoric properties of the nitroaromatic system can be tuned by introducing different substituents via reactions at the bromine position. This allows for the creation of a diverse palette of colors for various applications. In the context of agrochemicals, the introduction of specific functional groups can lead to the development of new herbicides, insecticides, and fungicides.

Development of New Polymeric Materials

While direct polymerization of this compound is not commonly reported, its derivatives can serve as monomers for the synthesis of novel polymeric materials. The bromo- and nitro-functionalized aromatic structure can be incorporated into polymer backbones or as pendant groups to impart specific properties. For instance, the presence of aromatic rings can enhance thermal stability and mechanical strength. The nitro group can be used as a handle for further polymer modification or to introduce charge-transfer characteristics. Research into the polymerization of related divinylbenzene (B73037) monomers in the presence of nitrobenzene (B124822) as a retarder has shown the ability to produce soluble polymers with controlled molecular weights, indicating the influence of nitroaromatic compounds in polymerization processes. researchgate.net

Functionalization Strategies for Material Science (e.g., surface modification)

The reactivity of the bromo and nitro groups in this compound makes it a candidate for the functionalization of material surfaces. The bromine atom can participate in surface-initiated polymerization or be used to anchor the molecule onto various substrates through coupling reactions. The nitro group can be reduced to an amine, which can then be used for further chemical modifications, such as the attachment of biomolecules or other functional polymers. This surface modification can alter the properties of materials, such as their wettability, adhesion, and biocompatibility, opening up possibilities for applications in sensors, coatings, and biomedical devices.

Potential for Biological Activity (as a pharmacophore or enzyme modulator)

Nitro-containing compounds have a long history in medicinal chemistry, with many exhibiting a wide range of biological activities, including antimicrobial, antineoplastic, and antiparasitic effects. nih.gov The nitro group itself can act as a pharmacophore, and its reduction within cells can lead to the generation of reactive species that are toxic to microorganisms. nih.gov Therefore, this compound and its derivatives hold potential for biological activity. The combination of the nitro group with the bromo substituent and the dimethylated benzene ring could lead to novel interactions with biological targets such as enzymes. The bromine atom can enhance lipophilicity, potentially improving membrane permeability and interaction with target sites. nih.gov Further research into the synthesis and biological evaluation of derivatives of this compound could lead to the discovery of new therapeutic agents.

Elucidating the Biological Activities of this compound: A Focused Review

A deep dive into the potential applications of the chemical compound this compound reveals a landscape ripe for scientific exploration. While direct research on this specific molecule is limited, the broader family of bromo-nitroaromatic compounds, to which it belongs, has been the subject of various studies, hinting at its potential roles in medicinal chemistry and materials science. This article synthesizes the available information on related compounds to project the likely biological interactions of this compound.

The unique structural features of this compound, namely the presence of a bromine atom and a nitro group on a dimethylated benzene ring, suggest several potential avenues for its application. The electron-withdrawing nature of the nitro group and the potential for halogen bonding from the bromine atom are key determinants of its reactivity and interaction with biological macromolecules.

Furthermore, the structural similarities to other studied inhibitors provide a basis for postulation. For instance, derivatives of 6-bromoandrostenedione (B29461) have been synthesized and shown to be potent inhibitors of aromatase, an enzyme involved in steroid biosynthesis. These compounds, which also feature a bromine atom, exhibit inhibitory constants (Ki) in the nanomolar range. While the core structures are different, it highlights the potential for brominated compounds to be effective enzyme inhibitors.

The study of nitrotoluenes has also indicated that these compounds can bind to macromolecules, including proteins. This interaction is a critical first step in many forms of enzyme inhibition. The specific protein targets and the affinity of this compound for these targets remain an area for future investigation.

The antimicrobial potential of nitroaromatic compounds is well-documented. The mechanism of action is often attributed to the intracellular reduction of the nitro group, leading to the generation of toxic radical species that can damage cellular components and lead to cell death.

Research on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives has demonstrated activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) in the range of 2.5–5.0 mg/mL. nih.gov This suggests that the presence of a bromo-phenyl moiety can contribute to antimicrobial efficacy. Although the structure of this compound differs, the shared bromo-nitroaromatic core points towards a potential for similar activity.

The evaluation of antimicrobial properties would require screening against a panel of clinically relevant bacteria and fungi. Such studies would typically determine the MIC and minimum bactericidal concentration (MBC) to quantify its effectiveness.

The interaction of small molecules with DNA is a cornerstone of drug design, particularly for anticancer and antimicrobial agents. Nitroaromatic compounds have been shown to interact with DNA, sometimes leading to genotoxic effects. For example, 2-nitrotoluene (B74249) has been found to bind covalently to hepatic DNA in vivo. nih.gov This binding can lead to DNA damage and has been a subject of toxicological concern.

Conversely, the ability to interact with specific DNA structures, such as G-quadruplexes, is a desirable trait for the development of novel therapeutic agents. While there is no direct evidence of this compound interacting with DNA, the planar aromatic ring system could potentially intercalate between DNA base pairs or bind to the minor groove. Spectroscopic techniques such as UV-Visible spectroscopy, fluorescence spectroscopy, and circular dichroism would be instrumental in investigating these potential interactions.

Environmental Fate and Management of Halogenated Nitroaromatics

Degradation Pathways and Persistence in the Environment

The environmental persistence of halogenated nitroaromatics like 2-Bromo-1,3-dimethyl-4-nitrobenzene is largely due to the electron-withdrawing nature of the nitro group, which makes the aromatic ring less susceptible to oxidative attack. nih.gov The degradation of these compounds in the environment can occur through various biotic and abiotic pathways, although often at slow rates.

Microbial degradation is a key process in the breakdown of nitroaromatic compounds. nih.gov Several microbial systems, including bacteria, fungi, and algae, have demonstrated the ability to transform or completely degrade these substances. mdpi.com The degradation can proceed under both aerobic and anaerobic conditions, involving different enzymatic strategies.

Aerobic Degradation: Under aerobic conditions, bacteria can utilize several enzymatic pathways to initiate the degradation of nitroaromatic compounds. nih.gov

Monooxygenase and Dioxygenase Attack: These enzymes can incorporate one or two oxygen atoms into the aromatic ring, respectively. This can lead to the hydroxylation of the ring and subsequent elimination of the nitro group as nitrite (B80452). nih.gov For instance, dioxygenases can insert two hydroxyl groups, destabilizing the aromatic ring and facilitating the spontaneous release of the nitro group. nih.gov

Oxidation of Methyl Groups: For substituted nitroaromatics like nitrotoluenes, degradation can be initiated by the oxidation of the methyl group to form nitrobenzoates, which can then enter further degradation pathways. nih.gov

Anaerobic Degradation: In the absence of oxygen, the primary degradation mechanism involves the reduction of the nitro group. mdpi.com

Nitroreduction: Anaerobic bacteria can reduce the nitro group (-NO2) to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH2) group. nih.govmdpi.com These reduction steps are often catalyzed by nitroreductase enzymes. mdpi.com The resulting aromatic amines are generally less toxic and more amenable to further degradation.

Reductive Dehalogenation: In some cases, the halogen atom can be removed under reducing conditions, a process known as reductive dehalogenation.

The persistence of a specific compound like this compound is influenced by factors such as the number and position of the substituents on the aromatic ring, as well as environmental conditions like pH, temperature, and the presence of suitable microbial populations. The combination of a halogen and a nitro group generally increases the recalcitrance of the compound compared to its non-halogenated counterparts. cambridge.org

Impacts on Environmental Compartments (Water, Soil)

The release of halogenated nitroaromatics into the environment, whether through industrial discharge, agricultural runoff, or improper disposal, leads to the contamination of soil and water. nih.gov Their persistence and potential toxicity make them a significant concern for environmental health. cambridge.org

Impact on Soil: When introduced into the soil, halogenated nitroaromatics can adsorb to soil particles, which can limit their immediate bioavailability but also create a long-term source of contamination. Their low volatility means they tend to remain in the soil for extended periods. The presence of these compounds can adversely affect soil microbial communities, potentially inhibiting the activities of beneficial microorganisms involved in nutrient cycling. Contamination of soil with nitroaromatic compounds is a serious issue, primarily stemming from activities related to explosives manufacturing and military operations. cambridge.orgcambridge.org

Impact on Water: Due to their moderate water solubility, halogenated nitroaromatics can leach from contaminated soils into groundwater or be directly discharged into surface water bodies. cambridge.org Their presence in aquatic environments is problematic as they can be toxic to aquatic life, including algae and fish. cambridge.org Water contamination with these compounds can render it unsuitable for drinking or agricultural use without extensive treatment. The U.S. Environmental Protection Agency has listed compounds like 2,4,6-trinitrotoluene (B92697) (TNT) as priority pollutants due to their environmental hazards. cambridge.org

Remediation Strategies for Nitroaromatic Contaminants

Given the environmental risks associated with halogenated nitroaromatic contamination, various remediation strategies have been developed to remove these pollutants from soil and water. These can be broadly categorized into biological and physico-chemical methods. nih.govcswab.org

Bioremediation: Bioremediation utilizes the metabolic capabilities of microorganisms to degrade or transform contaminants into less harmful substances. researchgate.net This approach is often considered cost-effective and environmentally friendly. mdpi.com

Bacterial and Fungal Degradation: As discussed in section 7.1, a wide range of bacteria and fungi can degrade nitroaromatic compounds. nih.govmdpi.com For example, the fungus Phanerochaete chrysosporium has been shown to mineralize dinitrotoluene and trinitrotoluene. nih.gov Some bacteria can even use nitroaromatic compounds as a source of nitrogen for growth. nih.gov Mycoremediation, the use of fungi for remediation, is a promising strategy, with fungi like Caldariomyces fumago showing high efficiency in degrading halogenated nitrophenols. mdpi.comrepec.org

Phytoremediation: This method involves the use of plants to remove, contain, or degrade contaminants in soil and water.

| Microorganism Type | Key Enzymes/Mechanisms | Degradation Condition | Example Organisms |

|---|---|---|---|

| Bacteria | Nitroreductases, Monooxygenases, Dioxygenases | Aerobic & Anaerobic | Pseudomonas sp., Rhodococcus erythropolis, Desulfovibrio spp. nih.govcambridge.org |

| Fungi | Ligninolytic enzymes, Cytochrome P450 monooxygenases | Aerobic | Phanerochaete chrysosporium, Caldariomyces fumago nih.govmdpi.com |

Physico-Chemical Treatment: These methods involve the use of physical and chemical processes to treat contaminated media.

Adsorption: This technique uses materials with high surface area, such as activated carbon, to bind and remove contaminants from water.

Advanced Oxidation Processes (AOPs): AOPs are a group of technologies that generate highly reactive oxygen species, primarily hydroxyl radicals (•OH), to oxidize and destroy organic pollutants. numberanalytics.comspartanwatertreatment.com These processes are effective for treating recalcitrant compounds that are resistant to other methods. membranechemicals.com Common AOPs include:

Ozone/UV light (O3/UV) spartanwatertreatment.com

Hydrogen peroxide/UV light (H2O2/UV) spartanwatertreatment.com

Fenton's reagent (H2O2 and iron salts)

Photocatalysis (e.g., using titanium dioxide)

It is important to note that while AOPs are powerful, they can sometimes lead to the formation of toxic by-products if the oxidation is incomplete. researchgate.net

| Strategy | Mechanism | Advantages | Limitations |

|---|---|---|---|

| Adsorption (e.g., Activated Carbon) | Physical binding of contaminants to the adsorbent surface. | Effective for a wide range of organics, well-established technology. | Contaminant is transferred to another phase, not destroyed; requires regeneration or disposal of adsorbent. |

| Advanced Oxidation Processes (AOPs) | Generation of highly reactive hydroxyl radicals to mineralize pollutants into CO2, water, and inorganic salts. membranechemicals.com | Rapid degradation of refractory compounds; can lead to complete mineralization. spartanwatertreatment.commembranechemicals.com | Can be energy-intensive and costly; potential for formation of toxic by-products. researchgate.net |

| Membrane Filtration | Separation of contaminants based on size using semi-permeable membranes. | Effective for removing a wide range of pollutants. | Can be prone to fouling; produces a concentrated waste stream. |

The choice of the most appropriate remediation strategy depends on various factors, including the type and concentration of the contaminant, the characteristics of the contaminated site (soil type, hydrogeology), and cost-effectiveness. Often, a combination of different treatment methods is employed to achieve the desired cleanup goals.

Safety, Handling, and Regulatory Considerations for Research

Laboratory Safety Protocols for Handling 2-Bromo-1,3-dimethyl-4-nitrobenzene

Handling this compound requires a comprehensive approach to safety, integrating engineering controls, personal protective equipment (PPE), and specific handling procedures to minimize exposure. thermofisher.com Given the hazards associated with analogous nitroaromatic and brominated compounds, such as toxicity and irritation, these protocols are critical. nj.govfishersci.comnih.gov

Engineering Controls:

Ventilation: All work with this compound, including weighing and transferring, should be conducted within a properly functioning chemical fume hood to prevent the inhalation of dust or vapors. thermofisher.comchemscene.comsigmaaldrich.com

Safety Equipment: Eyewash stations and emergency showers must be readily accessible in the immediate work area. thermofisher.comchemscene.comcoleparmer.com

Personal Protective Equipment (PPE): A risk assessment should guide the selection of appropriate PPE. Based on data for similar halogenated nitrobenzenes, the following are recommended: cdhfinechemical.comscbt.com

| PPE Category | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield may be required for splash hazards. chemscene.comscbt.comechemi.com | Protects against splashes and airborne particles that can cause serious eye irritation. nih.govfishersci.nl |

| Skin Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®, or appropriate laminate gloves) inspected before each use. A lab coat or chemical-resistant apron should be worn. nj.govechemi.com | Prevents skin contact, as related compounds are known to be harmful upon dermal absorption and can cause skin irritation. thermofisher.comfishersci.nlfishersci.com |

| Respiratory Protection | For situations where engineering controls may not be sufficient to control airborne concentrations (e.g., large spills or cleaning), a NIOSH-approved air-purifying respirator with appropriate cartridges (e.g., type ABEK for organic vapors and particulates) should be used. cdhfinechemical.comscbt.com | Protects against inhalation, which is a potential route of exposure for harmful dusts or vapors. fishersci.nlcanbipharm.com |

Safe Handling Practices:

Avoid all personal contact, including inhalation and contact with skin and eyes. cymitquimica.com

Prevent the formation of dust and aerosols. echemi.com

Wash hands thoroughly after handling, and before breaks, eating, or drinking. cdhfinechemical.comfishersci.nl

Keep the container tightly closed and store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases. echemi.comfishersci.com

Remove and decontaminate or dispose of contaminated clothing immediately. coleparmer.comfishersci.com

Accidental Release Measures: In case of a spill, evacuate the area and ensure adequate ventilation. echemi.com Eliminate all sources of ignition. cdhfinechemical.com Wearing appropriate PPE, contain the spill using an inert absorbent material like sand or diatomaceous earth. cymitquimica.comcarlroth.com Collect the material into a suitable, labeled container for hazardous waste disposal. echemi.comcymitquimica.com Do not allow the chemical to enter drains or waterways. chemscene.comcarlroth.com

Waste Management and Disposal of Related Chemical Waste

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and comply with regulations. purdue.edu As a halogenated organic compound, it must be segregated and treated as hazardous waste. bucknell.eduuakron.edu

Waste Segregation and Collection:

Designated Containers: Collect all waste containing this compound, including contaminated labware and absorbent materials, in dedicated, clearly labeled, and sealed hazardous waste containers. fishersci.nlcymitquimica.comnorthwestern.edu

Chemical Compatibility: Do not mix halogenated organic waste with non-halogenated solvents or other incompatible waste streams like acids or bases. purdue.eduethz.ch Waste should be segregated according to institutional and regulatory guidelines. purdue.edu

Labeling: Containers must be labeled with the words "Hazardous Waste" and a full description of the contents, including the name "this compound" and its approximate concentration. purdue.edunorthwestern.edu

Disposal Procedures:

Professional Disposal: Disposal must be handled by a licensed hazardous waste management company or through an institutional environmental health and safety (EHS) program. croneri.co.ukwisc.edu

Incineration: The typical disposal method for halogenated organic waste is high-temperature incineration at a permitted facility. bucknell.eduwisc.edu

Empty Containers: Empty containers that held this compound must be managed as hazardous waste unless they have been triple-rinsed. auburn.edu The rinsate from cleaning the container must also be collected and disposed of as hazardous waste. wisc.edu

Regulatory Guidelines for Research and Development Use

The use of this compound for research and development is governed by various national and international regulations. While specific regulations for this exact compound may not be explicitly listed, it falls under the classification of halogenated nitroaromatic compounds, and regulations for similar chemicals apply. nih.govwho.int

GHS Classification: Although a specific GHS classification for this compound is not universally established, data from closely related compounds suggest the following hazard classifications should be anticipated: fishersci.comnih.govfishersci.nl

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation |

This table is based on data for analogous compounds like 1-bromo-2-nitrobenzene, 1-bromo-3-nitrobenzene, and 2-bromo-1-chloro-4-nitrobenzene. fishersci.comnih.govfishersci.nl

Regulatory Frameworks:

Occupational Safety and Health Administration (OSHA): In the United States, laboratories must comply with OSHA's Hazard Communication Standard (29 CFR 1910.1200), which requires employers to inform employees about chemical hazards through safety data sheets (SDS), labels, and training. fishersci.comfishersci.com

Environmental Protection Agency (EPA): The EPA regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). auburn.edu Nitrobenzene (B124822), a related compound, is listed as a hazardous waste (U169, D036), indicating that wastes containing this and similar compounds are subject to stringent management and disposal requirements. auburn.eduyale.edu

Toxic Substances Control Act (TSCA): If used for commercial research and development in the U.S., this chemical may be subject to TSCA regulations. Some suppliers note that the product may be supplied under an R&D exemption, and it is the user's responsibility to comply with these requirements. sigmaaldrich.com

International Regulations: Researchers must also comply with relevant international and regional regulations, such as REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) in the European Union, which may place restrictions on or require authorization for the use of substances with hazardous properties. fishersci.com

Future Research Directions and Open Questions

Exploration of Novel Catalytic Systems for Synthesis and Transformation

The synthesis and functionalization of halogenated nitroaromatic compounds are pivotal in organic chemistry. For 2-Bromo-1,3-dimethyl-4-nitrobenzene, future research will likely focus on developing novel catalytic systems to enhance synthetic efficiency and enable new transformations. Palladium-based catalysts, for instance, are widely used for carbon-carbon bond-forming reactions like the Suzuki and Heck reactions. researchgate.net Research into the catalytic activity of palladium complexes with N-heterocyclic carbene (NHC) ligands for reactions involving bromo-nitroaromatic compounds has shown promising results. researchgate.net

Future investigations could explore the application of these and other transition-metal catalysts (e.g., nickel, copper) for cross-coupling reactions using this compound as a substrate. The goal would be to synthesize a diverse range of derivatives by introducing various organic fragments at the bromine-substituted position. Key areas of exploration should include:

Catalyst Optimization: Designing and screening new ligands to improve catalyst stability, activity, and selectivity.

Reaction Scope: Expanding the range of coupling partners to include alkyl, aryl, and heteroaryl groups.

Mechanistic Studies: Investigating the reaction mechanisms to better understand the catalytic cycle and identify potential pathways for improvement.

The synthesis of biaryls via palladium-catalyzed cross-coupling has been demonstrated for related compounds like 1-bromo-4-nitrobenzene (B128438). orgsyn.org Adapting these methods for the sterically more hindered this compound will require careful selection of catalysts and reaction conditions.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work. techscience.com For this compound and its derivatives, advanced computational modeling can provide valuable insights. techscience.com Density Functional Theory (DFT) and other quantum mechanical methods can be employed to calculate various molecular properties.

Future computational studies could focus on:

Geometric and Electronic Structure: Predicting bond lengths, bond angles, and the distribution of electron density to understand the molecule's intrinsic properties.

Spectroscopic Properties: Simulating NMR, IR, and UV-Vis spectra to aid in the characterization of newly synthesized compounds.

Reaction Energetics: Calculating the activation energies and reaction enthalpies for potential synthetic routes and transformations to identify the most feasible pathways.

Predicting Reactivity: Modeling the molecule's susceptibility to nucleophilic and electrophilic attack, which is crucial for designing new reactions.

By creating accurate computational models, researchers can screen virtual libraries of derivatives for desired properties before committing to laboratory synthesis, saving time and resources.

Structure-Property-Activity Relationships in Derivatives

Understanding the relationship between a molecule's structure and its physical, chemical, and biological properties is a fundamental goal of chemical research. For derivatives of this compound, establishing clear structure-property-activity relationships (SPARs) is essential for designing new functional materials and biologically active compounds.

The mutagenic and carcinogenic properties of nitro-aromatic compounds are often linked to the orientation of the nitro group relative to the aromatic ring. researchgate.net Compounds where the nitro group is parallel or nearly parallel to the aromatic plane tend to exhibit higher mutagenic activity. researchgate.net The steric hindrance caused by the two methyl groups adjacent to the bromine and nitro groups in this compound likely forces the nitro group to be out of plane, which could influence its biological activity. researchgate.net

Future research should systematically investigate how modifications to the structure of this compound affect its properties. This can be achieved by:

Synthesizing a series of derivatives with varying substituents.

Characterizing their physicochemical properties (e.g., solubility, melting point, lipophilicity).

Evaluating their activity in relevant assays (e.g., as precursors for dyes, pharmaceuticals, or materials with specific electronic properties).

Statistical modeling and machine learning can then be used to develop quantitative structure-activity relationship (QSAR) models to predict the properties of yet-to-be-synthesized derivatives.

Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. Future research on the synthesis of this compound and its derivatives should prioritize the development of sustainable methodologies.

Current synthetic methods for related compounds often involve multi-step procedures and the use of hazardous reagents. libretexts.org For example, the synthesis of 2-bromo-1-ethyl-4-nitrobenzene (B1291988) involves the use of bromine and concentrated sulfuric acid. chemicalbook.com

Future directions for sustainable synthesis could include:

Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, supercritical fluids, or ionic liquids.

Catalytic Methods: As discussed in section 9.1, using catalytic amounts of reagents instead of stoichiometric quantities reduces waste.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.

Energy Efficiency: Exploring microwave-assisted or flow chemistry techniques to reduce reaction times and energy consumption.

By focusing on these areas, the environmental impact of synthesizing and utilizing this compound and its derivatives can be significantly reduced.

Chemical Compound Data

Below are interactive tables detailing the properties of this compound and related compounds.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 39053-43-5 | C8H8BrNO2 | 230.06 |

| 2-Bromo-1-methyl-4-nitrobenzene | 7745-93-9 | C7H6BrNO2 | 216.032 |

| 2-Bromo-1-chloro-4-nitrobenzene | 16588-26-4 | C6H3BrClNO2 | 236.45 |

| 2-Bromo-1-fluoro-4-nitrobenzene | 701-45-1 | C6H3BrFNO2 | 220.00 |

| 2-bromo-1-ethyl-4-nitrobenzene | 52121-34-3 | C8H8BrNO2 | 230.06 |

| 1-bromo-4-nitrobenzene | 586-78-7 | C6H4BrNO2 | 202.01 |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Bromo-1,3-dimethyl-4-nitrobenzene while minimizing by-product formation?

- Methodological Answer : A stepwise approach is recommended:

Bromination : Introduce bromine at the ortho position of 1,3-dimethylbenzene using FeBr₃ as a catalyst under anhydrous conditions (40–60°C).

Nitration : Perform nitration post-bromination using a HNO₃/H₂SO₄ mixture at 0–5°C to direct nitro groups to the para position relative to bromine.

Monitor intermediates via TLC or GC-MS to confirm purity. Radical cyclization strategies (e.g., using radical initiators like AIBN) may reduce side reactions in halogenated intermediates .

Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., deshielding effects from nitro and bromine groups).

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement. High-resolution data collection (λ = 0.71073 Å) resolves steric effects from methyl groups .

- IR Spectroscopy : Identify nitro (1520–1350 cm⁻¹) and C-Br (600–500 cm⁻¹) stretches.

Q. How can solubility properties of this compound be leveraged for purification and reactivity studies?

- Methodological Answer :

- Solubility Testing : Use a solvent gradient (e.g., hexane/ethyl acetate) for recrystallization. Polar aprotic solvents (DMF, DMSO) enhance solubility for reactions.

- Cut-off Effects : Solubility thresholds (e.g., 0.10–0.46 mmol/L) influence reactivity in nucleophilic substitutions. Co-solvents like ethanol improve miscibility in aqueous systems .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during further functionalization of this compound?

- Methodological Answer :